Methyl 4-(difluoromethyl)thiazole-2-carboxylate
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Overview
Description
Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of Methyl 4-(difluoromethyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the thiazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Chemical Reactions Analysis
Methyl 4-(difluoromethyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Methyl 4-(difluoromethyl)thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Methyl 4-(difluoromethyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its difluoromethyl group, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5F2NO2S |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H5F2NO2S/c1-11-6(10)5-9-3(2-12-5)4(7)8/h2,4H,1H3 |
InChI Key |
YKRIJFVBCBDMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C(F)F |
Origin of Product |
United States |
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